molecular formula C17H19NO3S B5806341 N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

Katalognummer B5806341
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: RPLYACJCPXCPKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 1999 and has since been extensively studied due to its potential applications in cancer research and drug development.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream signaling molecules, thereby disrupting cell signaling pathways that regulate cell proliferation and migration.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, as well as inducing apoptosis in these cells. In vivo studies have also shown that N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide can inhibit tumor growth and metastasis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide in lab experiments is its specificity for certain kinases, which allows for the selective inhibition of specific signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.

Zukünftige Richtungen

There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of more potent and selective kinase inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. Another area of study is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide in the treatment of cancer and other diseases that involve dysregulated cell signaling pathways. Additionally, further research is needed to elucidate the mechanisms underlying the toxicity of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide and to develop strategies to minimize this toxicity in future studies.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydroindene-5-carboxylic acid to produce the intermediate compound, N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide. This intermediate is then further reacted with other reagents to produce the final product, N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has been widely used in scientific research due to its potential applications in cancer research and drug development. This compound has been shown to inhibit the activity of several kinases, including Src family kinases, which are known to play a role in cancer cell proliferation and metastasis. N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of other kinases, such as FAK and Abl, which are involved in cell signaling pathways that regulate cell proliferation and migration.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-2-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-3-5-14(13)12-15/h6-12,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLYACJCPXCPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.